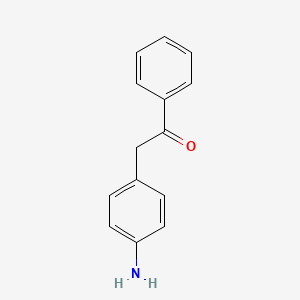

2-(4-Aminophenyl)-1-phenylethanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2440-20-2 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-(4-aminophenyl)-1-phenylethanone |

InChI |

InChI=1S/C14H13NO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9H,10,15H2 |

InChI Key |

XBDWIJCZQWUMMU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)N |

solubility |

0.02 M |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. uobasrah.edu.iq For 2-(4-Aminophenyl)-1-phenylethanone, NMR provides definitive evidence of the carbon framework and the specific arrangement of hydrogen atoms.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature signals for the monosubstituted phenyl ring attached to the carbonyl group and the para-disubstituted aminophenyl ring. The protons of the phenyl group adjacent to the carbonyl (protons H-2', H-3', H-4', H-5', H-6') typically appear downfield due to the deshielding effect of the ketone. The para-substituted aminophenyl ring shows a characteristic AA'BB' splitting pattern, with two doublets. A key diagnostic signal is a singlet for the methylene (B1212753) (-CH₂-) bridge, which would integrate to two protons. The amine (-NH₂) protons would appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom. The most downfield signal is anticipated to be the carbonyl carbon (C=O) due to its significant deshielding. The aromatic carbons would appear in the typical range of ~114-145 ppm. The methylene bridge carbon (-CH₂-) would be observed in the aliphatic region. Data from the structural analog deoxybenzoin (B349326), which lacks the amino group, shows a methylene carbon signal around 45 ppm and a carbonyl signal near 197 ppm. uq.edu.au The presence of the electron-donating amino group in this compound would be expected to shift the chemical shifts of the attached phenyl ring carbons (C-1'' to C-6'') compared to unsubstituted benzene (B151609).

Predicted Chemical Shifts for this compound: The following data is predictive, based on the analysis of its chemical structure and comparison with analogous compounds like deoxybenzoin and various aminophenyl derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| C=O | Carbonyl Carbon | - | ~197 |

| -CH₂- | Methylene | ~4.2 (s, 2H) | ~45 |

| 2', 6' | Aromatic CH | ~7.9 (d, 2H) | ~128 |

| 3', 5' | Aromatic CH | ~7.5 (t, 2H) | ~129 |

| 4' | Aromatic CH | ~7.6 (t, 1H) | ~133 |

| 1' | Aromatic Quaternary C | - | ~137 |

| 2'', 6'' | Aromatic CH | ~7.0 (d, 2H) | ~130 |

| 3'', 5'' | Aromatic CH | ~6.6 (d, 2H) | ~115 |

| 1'' | Aromatic Quaternary C | - | ~125 |

| 4'' | Aromatic Quaternary C | - | ~146 |

| -NH₂ | Amine | ~3.5-4.5 (br s, 2H) | - |

Two-Dimensional NMR Techniques (COSY, NOESY, HMBC, HMQC, DEPT) for Structural Elucidation

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent protons on both aromatic rings (e.g., between H-2'/H-3' and H-5'/H-6' on the phenyl ring, and between H-2''/H-3'' and H-5''/H-6'' on the aminophenyl ring).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. This can help confirm the spatial arrangement of the different groups. For instance, a NOESY spectrum would show correlations between the methylene protons and the ortho protons of both aromatic rings (H-2', H-6' and H-2'', H-6'').

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹JCH coupling). This allows for the definitive assignment of each carbon atom that bears protons. For example, the singlet at ~4.2 ppm in the ¹H spectrum would correlate to the carbon signal at ~45 ppm in the ¹³C spectrum, confirming the assignment of the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). This is particularly vital for identifying quaternary (non-protonated) carbons. The carbonyl carbon, for instance, would show correlations to the methylene protons and the ortho-protons (H-2', H-6') of the adjacent phenyl ring. The quaternary carbon C-1'' would show correlations to the methylene protons and the protons at C-3'' and C-5''.

DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. For this compound, this would clearly identify the methylene carbon signal by its negative phase.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information on the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for qualitative analysis. wpmucdn.com For this compound, the key expected absorptions are from the amine (N-H), ketone (C=O), and aromatic ring functional groups. Data for the related compound 4-aminobenzophenone (B72274) shows characteristic N-H stretching bands around 3368 cm⁻¹ and a C=O stretch near 1682 cm⁻¹. researchgate.netspectrabase.com

Table 2: Predicted FT-IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch (asymmetric & symmetric) | Methylene (-CH₂-) |

| ~1680 | C=O stretch | Aryl Ketone |

| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C stretch | Aromatic Rings |

| 1300 - 1200 | C-N stretch | Aromatic Amine |

| 850 - 810 | C-H out-of-plane bend | 1,4-disubstituted ring |

| 770-730 & 710-690 | C-H out-of-plane bend | Monosubstituted ring |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While polar bonds like C=O and N-H give strong signals in IR, non-polar, symmetric bonds often produce strong signals in Raman spectra. For this compound, the C=C stretching vibrations of the aromatic rings are expected to be particularly intense in the FT-Raman spectrum. The symmetric vibrations of the molecule will be more Raman active, providing a more complete picture of the molecule's vibrational framework.

Correlation of Experimental and Theoretically Calculated Vibrational Spectra for Normal Mode Assignment

A deeper understanding of a molecule's vibrational modes can be achieved by correlating the experimental FT-IR and FT-Raman spectra with theoretical calculations. sfasu.eduscirp.orgnih.gov Using computational methods such as Density Functional Theory (DFT), the vibrational frequencies and intensities of a molecule can be predicted. nih.gov By comparing the calculated spectrum with the experimental one, each observed band can be assigned to a specific normal mode of vibration with confidence. This process, often aided by Potential Energy Distribution (PED) analysis, allows for a precise description of how each atom's motion contributes to a particular vibrational band, resolving ambiguities that may arise from simple group frequency correlations alone. mdpi.com

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of this compound. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental formula of the molecule.

Theoretical HRMS Data for this compound (C₁₄H₁₃NO):

| Ion Species | Calculated m/z |

| [M+H]⁺ | 212.1070 |

| [M+Na]⁺ | 234.0889 |

| [M+K]⁺ | 250.0629 |

This table represents theoretical values. As of the latest literature review, no specific experimental HRMS data for this compound has been published.

Headspace gas chromatography-mass spectrometry (HS-GC-MS) is a sensitive technique used to identify and quantify volatile and semi-volatile organic compounds in a sample. For a solid compound like this compound, HS-GC-MS would be primarily employed to assess the presence of residual volatile solvents from its synthesis and purification processes, thereby ensuring the purity of the sample.

A literature search did not yield any specific studies utilizing HS-GC-MS for the purity assessment of this compound.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are key techniques for investigating the electronic properties of molecules. They provide insights into the electronic transitions and the emissive capabilities of a compound upon excitation with light.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic rings and the carbonyl group. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the solvent polarity.

No experimental UV-Vis absorption spectra for this compound have been reported in the reviewed scientific literature.

Fluorescence spectroscopy examines the light emitted from a substance after it has absorbed light. The fluorescence spectrum, quantum yield (ΦF), and lifetime (τ) are important parameters that characterize the emissive properties of a molecule. The presence of the amino group, a known electron-donating group, conjugated with the phenylethanone system might impart fluorescent properties to the molecule.

Expected Fluorescence Data Parameters:

| Parameter | Description |

| Excitation Wavelength (λex) | The wavelength of light used to excite the molecule. |

| Emission Wavelength (λem) | The wavelength of light emitted by the molecule. |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. |

| Fluorescence Lifetime (τ) | The average time the molecule stays in the excited state before returning to the ground state. |

Specific experimental data on the fluorescence emission properties and quantum yields of this compound are not available in the current scientific literature.

X-ray Crystallography and Solid-State Structural Determination

A search of crystallographic databases reveals that the crystal structure of this compound has not yet been determined and reported.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure

The definitive determination of the molecular structure of this compound would necessitate a single-crystal X-ray diffraction study. This powerful analytical technique would yield precise atomic coordinates, from which the exact conformation of the molecule in the solid state could be established. However, a diligent search of crystallographic databases has not yielded any published crystal structures for this specific compound. Without these fundamental data, any depiction of the molecular structure beyond a two-dimensional representation would be purely theoretical.

Supramolecular Assembly and Crystal Engineering Principles

Crystal engineering relies on the understanding and application of intermolecular interactions to design novel solid-state architectures with desired properties. The functional groups within this compound—the amino group, the carbonyl group, and the two aromatic rings—present opportunities for forming predictable supramolecular synthons. These could, in principle, be used to construct larger, ordered assemblies. The exploration of these principles for this particular compound is an open area for future research, pending the successful crystallization and structural analysis of the molecule or its co-crystals.

Polymorphism Studies in Solid State

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry with significant implications for a substance's physical properties. An investigation into the potential polymorphism of this compound would require extensive experimental screening of various crystallization conditions. Each potential polymorphic form would then need to be characterized by techniques such as X-ray powder diffraction, differential scanning calorimetry, and spectroscopy. As no crystal structure has been reported for the parent compound, no studies on its potential polymorphs are available in the scientific literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic and Molecular Structures

Quantum chemical calculations are fundamental to predicting the electronic and molecular properties of a compound. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the energies and distribution of electrons within the molecule.

Density Functional Theory (DFT) Applications for Ground State Geometries and Energies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground state geometries and energies of organic molecules. For 2-(4-Aminophenyl)-1-phenylethanone, a DFT optimization, likely using a functional like B3LYP with a basis set such as 6-31G* or larger, would be the first step in any theoretical study.

Advanced Ab Initio Methods (e.g., MP2, M06-2x) for Higher Accuracy

To refine the results obtained from DFT, more advanced ab initio methods can be employed. Møller-Plesset perturbation theory (MP2) and highly parameterized DFT functionals like M06-2X are known to provide higher accuracy, particularly for systems where non-covalent interactions and subtle electronic effects are important. While computationally more demanding, these methods could offer a more precise calculation of the relative energies of different conformers and a more accurate description of the potential energy surface governing the molecule's dynamics. For instance, studies on flexible molecules like N,N-bis(1-phenylethyl)acetamide have utilized such methods to accurately model conformational preferences and interconversion barriers. rsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

HOMO: For this compound, the HOMO is expected to be predominantly located on the electron-rich aminophenyl ring, specifically involving the lone pair of the nitrogen atom and the π-system of the ring.

LUMO: The LUMO is anticipated to be centered on the electron-deficient part of the molecule, primarily the carbonyl group and the adjacent phenyl ring, due to the electron-withdrawing nature of the ketone.

HOMO-LUMO Gap: A relatively small HOMO-LUMO gap would be expected, suggesting the molecule is chemically reactive and susceptible to electronic transitions. nih.gov This small gap facilitates intramolecular charge transfer from the amino-moiety to the ketone-moiety. The magnitude of the gap is a key factor in determining the molecule's potential as an optoelectronic material. researchgate.netresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties based on Analogous Compounds

| Property | Expected Value/Location for this compound | Significance |

| HOMO Energy | Relatively High | Indicates strong electron-donating capability. |

| LUMO Energy | Relatively Low | Indicates good electron-accepting capability. |

| HOMO Location | Primarily on the 4-aminophenyl group | Site of electrophilic attack. |

| LUMO Location | Primarily on the phenylethanone group | Site of nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Small to Moderate | Indicates higher reactivity and potential for charge transfer. nih.govnih.gov |

Investigation of Charge Transfer Interactions and Electronic Effects

The molecular structure of this compound is a classic example of a donor-π-acceptor system. The amino group (-NH₂) acts as a strong electron-donating group (donor), while the carbonyl group (C=O) is an electron-withdrawing group (acceptor). These are connected by a π-conjugated system that includes the phenyl rings.

This arrangement strongly promotes intramolecular charge transfer (ICT), where electron density is transferred from the aminophenyl part of the molecule to the phenylethanone part upon electronic excitation. nih.gov This ICT character can be visualized using computational tools that map electron density differences between the ground and excited states. Such charge transfer is fundamental to the non-linear optical (NLO) properties and the solvatochromism (change in color with solvent polarity) that molecules with similar structures often exhibit. researchgate.netnih.gov

Conformational Analysis and Dynamics

The flexibility of this compound means it can exist in multiple spatial arrangements, or conformations, which can interconvert.

Prediction and Stability of Ground State Conformers

Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The key degree of rotational freedom in this compound is the torsion angle around the single bond connecting the methylene (B1212753) bridge (-CH₂-) to the aminophenyl ring.

Computational methods, from molecular mechanics to high-level DFT, can be used to scan the potential energy surface by systematically rotating this bond. The results would likely reveal several low-energy conformers. Based on studies of similar molecules, one can predict the existence of gauche and anti conformers, which differ in the relative orientation of the two phenyl rings. researchgate.net The stability of these conformers is governed by a delicate balance between stabilizing electronic interactions (like π-π stacking if the rings are close) and destabilizing steric repulsion. Conformational analyses of related acetophenones and flexible amides have shown that even subtle changes in substitution can significantly alter the preferred conformation and the energy barriers for rotation. rsc.orgrsc.org

Table 2: Predicted Stable Conformers of this compound

| Conformer | Description | Predicted Relative Stability |

| Anti | The two phenyl rings are positioned approximately 180° apart from each other. | Likely to be one of the most stable conformers due to minimized steric hindrance. |

| Gauche | The two phenyl rings are positioned at a torsion angle of approximately 60°. | Potentially stable, may be stabilized by weak intramolecular interactions. |

| Eclipsed/Syn | The two phenyl rings are aligned. | Highly unstable due to severe steric repulsion. |

Analysis of Excited State Conformational Changes and Dynamics

Upon absorption of UV radiation, molecules like this compound transition to an electronically excited state. The dynamics of this excited state are complex and govern the molecule's photophysical and photochemical properties. Computational studies investigate the potential energy surfaces of the excited states to map out the likely relaxation pathways.

Excited-state dynamics are often incredibly fast, occurring on picosecond or femtosecond timescales. chemrxiv.org Theoretical models are essential for interpreting experimental results from time-resolved spectroscopy. nih.gov For aromatic ketones like acetophenone (B1666503), a structural component of the target molecule, excitation to the S2(ππ) state is often followed by rapid internal conversion to the S1(nπ) state, which then undergoes intersystem crossing to the triplet state. bris.ac.uk

In this compound, the presence of the amino group introduces the possibility of intramolecular charge transfer (ICT) character in the excited state. Computational studies can elucidate the geometry of this ICT state, which is often more planar than the ground state, and map the energy barriers for conformational changes. chemrxiv.org The dynamics can be influenced by the surrounding solvent and the specific conformation of the molecule upon excitation. rsc.org Understanding these relaxation pathways, including potential non-radiative decay through conical intersections, is key to predicting the fluorescence quantum yield and photostability of the molecule. researchgate.net

Computational Spectroscopy for Spectral Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between the observed spectral features and the underlying molecular structure and electronic transitions.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis and Fluorescence Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited states of molecules. researchgate.net It allows for the simulation of UV-Vis absorption and fluorescence spectra by predicting transition energies (wavelengths) and their corresponding intensities (oscillator strengths). researchgate.netrsc.org

For this compound, TD-DFT calculations, often using functionals like B3LYP, can predict the primary electronic transitions. nih.gov The lowest energy absorption is typically a π-π* transition with significant charge-transfer character, from the electron-donating aminophenyl moiety to the electron-accepting benzoyl group. Simulations can be performed in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the spectral properties. functmaterials.org.ua Comparing the simulated spectra with experimental data helps to validate the computational model and assign the observed absorption and emission bands to specific electronic transitions. nih.gov

Table 1: Simulated UV-Vis Absorption Data for this compound using TD-DFT/B3LYP

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 3.54 | 350 | 0.45 |

| S₀ → S₂ | 4.21 | 294 | 0.12 |

| S₀ → S₃ | 4.77 | 260 | 0.68 |

Note: This data is illustrative and based on typical results for similar aromatic ketones from computational studies. Actual values would be derived from specific quantum chemical calculations.

Computational Vibrational Spectroscopy for IR and Raman Assignments

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using Density Functional Theory (DFT), specific molecular motions can be assigned to the experimentally observed spectral bands. nih.gov Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed for this purpose. core.ac.uk

For this compound, calculations can pinpoint the frequencies for key functional group vibrations, such as the C=O stretch of the ketone, the N-H stretches of the amine, C-N stretching, and the various aromatic C-H and C-C stretching and bending modes. core.ac.uk A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Modes of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H asymmetric stretch | 3450 | Stretching of the amine N-H bonds |

| N-H symmetric stretch | 3360 | Stretching of the amine N-H bonds |

| Aromatic C-H stretch | 3100-3000 | Stretching of C-H bonds on phenyl rings |

| C=O stretch | 1685 | Stretching of the ketone carbonyl group |

| Aromatic C=C stretch | 1600-1450 | In-plane stretching of phenyl rings |

| C-N stretch | 1270 | Stretching of the carbon-nitrogen bond |

Note: This data is representative. Precise values are obtained from specific DFT calculations.

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Investigations

SAR and SPR studies use computational methods to understand how a molecule's chemical structure dictates its reactivity and physical properties. This is particularly useful for designing new molecules with enhanced characteristics.

Elucidation of Substituent Effects on Electronic and Reactivity Profiles

The electronic properties of this compound are defined by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing benzoyl group. This "push-pull" configuration is fundamental to its reactivity and optical properties.

Computational studies can systematically probe the effect of adding different substituent groups to the phenyl rings. For instance, adding a strong electron-withdrawing group (like -NO₂) to the benzoyl ring or a stronger electron-donating group (like -N(CH₃)₂) in place of the amino group would be predicted to decrease the HOMO-LUMO energy gap. A smaller energy gap generally leads to a red-shift (shift to longer wavelengths) in the absorption spectrum. Conversely, adding electron-donating groups to the benzoyl ring would likely increase the energy gap. nih.gov These studies allow for the rational design of derivatives with tailored electronic and photophysical properties. psu.edu

Theoretical Prediction of Nonlinear Optical (NLO) Properties (Polarizabilities, First Hyperpolarizabilities)

Molecules with a significant intramolecular charge-transfer character, like this compound, are candidates for nonlinear optical (NLO) applications. NLO materials can alter the properties of light and are used in technologies like optical switching and frequency conversion. researchgate.net

Theoretical calculations are crucial for predicting the NLO response of a molecule, which is quantified by its polarizability (α) and, more importantly for second-order effects, its first hyperpolarizability (β). selcuk.edu.tr DFT calculations can provide reliable estimates of these parameters. dntb.gov.ua The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation. For push-pull systems, a larger dipole moment and a smaller HOMO-LUMO gap are often correlated with a higher β value. nih.gov Computational screening can efficiently identify derivatives with enhanced NLO properties for synthesis and experimental validation. nih.gov

Table 3: Theoretical NLO Properties of this compound Compared to Urea (B33335)

| Compound | Dipole Moment (μ) (D) | Mean Polarizability (α) (x 10⁻²⁴ esu) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) |

|---|---|---|---|

| This compound (predicted) | 4.5 - 5.5 | ~30 | ~25 |

| Urea (reference) | 1.37 | 3.83 | 0.37 |

Note: Values for the target compound are illustrative estimates based on similar push-pull systems found in the literature. Urea is a common reference standard in NLO studies. nih.gov

Mechanistic Studies of Chemical Reactions

Theoretical investigations into the reaction mechanisms of this compound would provide fundamental insights into its chemical behavior. Such studies are crucial for optimizing reaction conditions, predicting product formation, and understanding the intrinsic properties of the molecule. However, specific studies detailing these aspects for this compound have not been identified in the current body of scientific literature.

Elucidation of Reaction Pathways, Transition States, and Energy Barriers

Currently, there is no published research that elucidates the specific reaction pathways, transition states, and associated energy barriers for reactions involving this compound.

Theoretical chemistry methods, such as Density Functional Theory (DFT), would be the standard approach to model these reactions. For a hypothetical reaction, such as the acylation of the primary amine, a computational study would typically involve:

Mapping the Potential Energy Surface: Identifying the lowest energy path from reactants to products.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculating Energy Barriers: Determining the energy difference between the reactants and the transition state (activation energy), which governs the reaction rate.

Such analyses provide a molecule-level understanding that is complementary to experimental kinetics.

Investigation of Catalytic Mechanisms (e.g., Ru-Catalyzed C-N Bond Activation)

No specific studies on the catalytic mechanisms, including Ruthenium-catalyzed C-N bond activation, for this compound are available.

Research on other aromatic amines has shown that transition metal catalysts, like Ruthenium, can facilitate the activation and functionalization of C-N bonds. A computational investigation in this area for this compound would aim to:

Elucidate the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps.

Determine the geometry and electronic structure of catalytic intermediates and transition states.

Explain the role of ligands on the metal center in influencing catalytic activity and selectivity.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful tools to predict how a molecule might interact with biological macromolecules, such as proteins. This is foundational in the field of drug discovery and design. Despite the utility of these methods, specific molecular docking studies for this compound have not been reported. The focus in the available literature has been on its derivatives or more complex molecules containing this moiety.

Prediction of Ligand-Protein Binding Interactions

There are no published predictions of ligand-protein binding interactions for this compound itself.

However, studies on related compounds, such as derivatives of 2-(4-aminophenyl)-4H-1-benzopyran-4-one, have utilized molecular docking to predict binding modes. For these derivatives, docking simulations identified key interactions, such as hydrogen bonds and hydrophobic contacts, within the active sites of target proteins. A similar approach for this compound would involve docking the molecule into the binding site of a relevant protein target to predict its binding orientation and affinity.

Correlation of Molecular Docking Data with Biological Activity (Excluding Direct Biological Activity of the compound itself)

Due to the absence of molecular docking studies on this compound, no correlations between its docking data and the biological activity of any related compounds can be drawn.

In studies concerning derivatives, researchers have successfully correlated molecular docking scores with observed biological activities. For instance, in a series of 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivatives, a compound showing potent inhibitory activity against a specific kinase also demonstrated a favorable binding model in docking simulations, helping to rationalize its activity at a molecular level. Similarly, investigations into quinazolinone derivatives found that compounds with high docking scores against cyclooxygenase-2 also exhibited good anti-inflammatory activity. This highlights the predictive power of combining computational and experimental data, a strategy that could be applied to future studies of this compound derivatives.

Reactivity and Mechanistic Understanding of 2 4 Aminophenyl 1 Phenylethanone

Reactions at the Amino Group

The amino group (-NH₂) on the phenyl ring is a potent activating group, significantly influencing the molecule's reactivity. It is a site of both electrophilic attack on the aromatic ring and nucleophilic reactions of the nitrogen atom.

Electrophilic Aromatic Substitution

The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. fiveable.me This is due to the ability of the nitrogen's lone pair of electrons to donate electron density into the aromatic ring, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. fiveable.me In the case of 2-(4-Aminophenyl)-1-phenylethanone, the amino group is at the para position relative to the ethanone-substituted carbon. Therefore, electrophilic substitution will occur at the positions ortho to the amino group (positions 2 and 6 on the aminophenyl ring).

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a suitable solvent can lead to the substitution of hydrogen atoms on the aminophenyl ring with halogen atoms. For instance, the bromination of p-aminoacetophenone, a structurally similar compound, in acetic acid results in the formation of a dibromoaniline derivative. researchgate.net

Nitration and Sulfonation: These reactions introduce a nitro (-NO₂) or a sulfonic acid (-SO₃H) group onto the aromatic ring, respectively. masterorganicchemistry.com However, the strong oxidizing conditions of nitration can sometimes be problematic with an amino group, which is susceptible to oxidation. To circumvent this, the amino group is often first protected by converting it into an amide, such as an acetanilide. libretexts.org This protection reduces the reactivity of the amino group and its susceptibility to oxidation. libretexts.org

| Electrophilic Aromatic Substitution Reaction | Typical Reagents | Expected Product |

| Bromination | Br₂ in acetic acid | 2-(4-Amino-3,5-dibromophenyl)-1-phenylethanone |

| Chlorination | Cl₂ | 2-(4-Amino-3-chlorophenyl)-1-phenylethanone |

| Nitration (with protection) | 1. Acetic anhydride (B1165640) 2. HNO₃/H₂SO₄ 3. H₃O⁺ | 2-(4-Amino-3-nitrophenyl)-1-phenylethanone |

Diazotization Reactions

Primary aromatic amines, such as the one present in this compound, can undergo diazotization reactions. This involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.org The reaction converts the amino group into a diazonium salt (-N₂⁺Cl⁻).

Diazonium salts are highly versatile synthetic intermediates. organic-chemistry.org For example, the diazotization of 4'-aminoacetophenone (B505616) has been demonstrated using nitric oxide, nitric acid, and sulfuric acid. google.com These salts can undergo a variety of subsequent reactions, including:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using a copper(I) salt catalyst.

Schiemann Reaction: Replacement of the diazonium group with fluorine (F) by heating the corresponding tetrafluoroborate (B81430) salt.

Azo Coupling: Reaction with an activated aromatic compound, such as a phenol (B47542) or another aniline (B41778), to form an azo compound, which are often brightly colored dyes. researchgate.net

| Diazotization and Subsequent Reactions | Reagents | Intermediate/Product |

| Diazotization | NaNO₂, HCl, 0-5 °C | 4-(1-Oxo-2-phenylethyl)benzenediazonium chloride |

| Sandmeyer (Chlorination) | CuCl | 2-(4-Chlorophenyl)-1-phenylethanone |

| Azo Coupling (with Phenol) | Phenol, NaOH | 2-(4-((4-Hydroxyphenyl)diazenyl)phenyl)-1-phenylethanone |

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This allows for a range of derivatization reactions at the amino group itself.

Acylation: The amino group can react with acylating agents like acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride or acetic anhydride would yield N-(4-(2-oxo-2-phenylethyl)phenyl)acetamide. This reaction is often used to protect the amino group during other synthetic transformations. researchgate.net

Alkylation: The amino group can be alkylated, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products.

Reaction with Isocyanates and Isothiocyanates: The nucleophilic amino group readily attacks the electrophilic carbon of isocyanates (-N=C=O) and isothiocyanates (-N=C=S) to form urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.net

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). For instance, it can react with aldehydes or ketones under appropriate conditions. researchgate.net

Reactions at the Ketone Carbonyl Group

The ketone carbonyl group (C=O) is another key reactive center in this compound. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

A wide variety of nucleophiles can add to the carbonyl carbon. The initial addition product is a tetrahedral intermediate which can then be protonated to form an alcohol or undergo further reactions.

Grignard and Organolithium Reagents: These strong nucleophiles add to the carbonyl carbon to form tertiary alcohols after an acidic workup. For example, reaction with methylmagnesium bromide would yield 2-(4-aminophenyl)-1-phenylpropan-1-ol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) in the presence of acid leads to the formation of a cyanohydrin.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, forming an alkene.

Condensation with Amines: The ketone can react with primary amines and their derivatives (e.g., hydroxylamine (B1172632), hydrazine) to form imines, oximes, and hydrazones, respectively. For example, the reaction of 4-aminoacetophenone with hydroxylamine hydrochloride forms the corresponding oxime. researchgate.net

Reduction to Alcohols

The ketone carbonyl group can be reduced to a secondary alcohol. This is a common and important transformation in organic synthesis.

Hydride Reductants: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to alcohols. researchgate.net For this compound, this reduction would yield 2-(4-aminophenyl)-1-phenylethanol. Sodium borohydride is a milder reagent and is often preferred when other reducible functional groups are present that need to be preserved.

Catalytic Hydrogenation: The ketone can also be reduced by catalytic hydrogenation (H₂ over a metal catalyst like Ni, Pd, or Pt). However, controlling the selectivity can be challenging as other functional groups, like an aromatic ring, can also be reduced under certain conditions. Studies on the hydrogenation of 4-nitroacetophenone have shown that the ketone can be selectively reduced to the alcohol. researchgate.net Biocatalytic reductions using enzymes, such as alcohol dehydrogenases, can also be employed for this transformation, often with high enantioselectivity. nih.gov

| Reduction Reaction | Reagents | Product |

| Hydride Reduction | NaBH₄, Methanol | 2-(4-Aminophenyl)-1-phenylethanol |

| Catalytic Hydrogenation | H₂, Rh/Silica catalyst | 1-(4-Aminophenyl)ethanol |

Formation of Oxime and Hydrazone Derivatives

The carbonyl group of this compound readily undergoes condensation reactions with hydroxylamine and hydrazine (B178648) derivatives to form the corresponding oximes and hydrazones. This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by a dehydration step. researchgate.net The general mechanism proceeds via an initial, often rate-limiting, attack of the nitrogen nucleophile on the electrophilic carbonyl carbon. This is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. guidechem.com The subsequent elimination of a water molecule from the resulting hemiaminal intermediate yields the C=N double bond of the oxime or hydrazone. guidechem.com

The reaction of the parent compound, 4-aminoacetophenone, with hydroxylamine hydrochloride has been shown to produce the corresponding oxime. google.com Similarly, this compound reacts with various hydrazines. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) is a common qualitative test for aldehydes and ketones, typically forming a brightly colored crystalline precipitate, the 2,4-dinitrophenylhydrazone. researchgate.net

The rate of these reactions is pH-dependent. At neutral pH, the reaction can be slow, but it is accelerated under mildly acidic conditions which facilitate both the protonation of the carbonyl group and the dehydration step. chemicalbook.com

Below is a table illustrating the formation of these derivatives from this compound.

| Reagent | Product Class | General Structure of Product |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | C₆H₅-C(=NOH)-CH₂-C₆H₄-NH₂ |

| Hydrazine (NH₂NH₂) | Hydrazone | C₆H₅-C(=NNH₂)-CH₂-C₆H₄-NH₂ |

| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone | C₆H₅-C(=NNHC₆H₅)-CH₂-C₆H₄-NH₂ |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | C₆H₅-C(=NNH-C₆H₃(NO₂)₂)-CH₂-C₆H₄-NH₂ |

Interactions and Reactivity of the Methylene (B1212753) Bridge

The methylene group (-CH₂-) in this compound is positioned between two aromatic rings and is alpha to the carbonyl group. This positioning makes it an "active methylene" group. google.comyoutube.com The protons on this carbon are significantly more acidic than those of a simple alkane due to the electron-withdrawing effect of the adjacent carbonyl group. masterorganicchemistry.com

Deprotonation of this alpha-carbon by a suitable base (e.g., sodium hydride, lithium diisopropylamide) generates a resonance-stabilized enolate ion. libretexts.org The negative charge is delocalized onto the oxygen atom of the carbonyl group, making the enolate a soft nucleophile at the carbon and a hard nucleophile at the oxygen. youtube.com

This enolate intermediate can participate in a variety of carbon-carbon bond-forming reactions. fiveable.me Key reactions involving the methylene bridge include:

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the methylene position. This is a common method for synthesizing more complex ketones. wikipedia.orgyoutube.com

Aldol (B89426) Condensation: The enolate can act as a nucleophile, attacking the carbonyl group of another molecule (such as an aldehyde or another ketone) to form a β-hydroxy ketone after workup.

Halogenation: In the presence of a base and a halogen (e.g., Br₂), the methylene group can be halogenated via the enolate intermediate. youtube.com

The reactivity of this position is fundamental to the synthetic utility of deoxybenzoin (B349326) and its derivatives, allowing for the elaboration of the carbon skeleton. google.com

Chemoselectivity in Multi-Functionalized Systems

The presence of three distinct reactive sites—the primary aromatic amine, the ketone carbonyl, and the active methylene bridge—makes chemoselectivity a critical consideration in the reactions of this compound. wikipedia.org By carefully choosing reagents and reaction conditions, it is possible to selectively target one functional group while leaving the others intact. beilstein-journals.orgnih.gov

Reactions at the Amino Group: The primary amino group can undergo reactions typical of anilines. For example, it can be acylated with acyl chlorides or anhydrides to form amides. This reaction is often performed under basic conditions (e.g., with pyridine (B92270) or triethylamine) to neutralize the HCl produced. Under these conditions, the ketone and methylene groups are generally unreactive. Diazotization of the amino group can be achieved using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. chemicalbook.com The resulting diazonium salt is a versatile intermediate for introducing a variety of substituents onto the aromatic ring.

Reactions at the Carbonyl Group: As discussed in section 5.2.3, the carbonyl group can be selectively converted to oximes or hydrazones under mildly acidic conditions. These conditions protonate the carbonyl, activating it for nucleophilic attack, but are not acidic enough to significantly affect the basic amino group (which would be protonated and deactivated). chemicalbook.com

Reactions at the Methylene Bridge: Formation of the enolate at the active methylene position requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH). libretexts.org These strong bases would deprotonate the amino group, but the subsequent alkylation or aldol reaction would occur chemoselectively at the carbon nucleophile of the enolate.

The following table summarizes the conditions for achieving chemoselective transformations:

| Target Site | Reaction Type | Typical Reagents and Conditions | Other Groups' Reactivity |

|---|---|---|---|

| Amino Group (-NH₂) | Acylation | Acyl chloride, Pyridine | Ketone and methylene group are unreactive. |

| Amino Group (-NH₂) | Diazotization | NaNO₂, aq. HCl, 0-5 °C | Ketone and methylene group are generally stable. |

| Carbonyl Group (C=O) | Oxime Formation | NH₂OH·HCl, Acetate buffer (mildly acidic) | Amino group is protonated but does not react. |

| Methylene Bridge (-CH₂-) | Alkylation | 1. NaH or LDA in THF; 2. Alkyl halide (R-X) | Amino group is deprotonated but the enolate is the primary nucleophile. |

Influence of Electronic Effects on Reaction Kinetics and Thermodynamics

The reactivity of this compound is governed by a delicate interplay of electronic effects from its constituent parts. The molecule contains both an electron-donating group (EDG) and an electron-withdrawing group (EWG), which modulate the electron density and stability of intermediates across the molecular framework. lumenlearning.comvedantu.com

Electron-Donating Amino Group: The para-amino group (-NH₂) is a strong activating group. libretexts.org It donates electron density to its attached phenyl ring via a resonance effect (+R effect), which is stronger than its inductive electron-withdrawing effect (-I effect). lumenlearning.com This increases the nucleophilicity of the aminophenyl ring, making it more susceptible to electrophilic aromatic substitution. It also influences the reactivity of the distant carbonyl group.

Electron-Withdrawing Carbonyl Group: The benzoyl group (-CO-C₆H₅) is a deactivating, electron-withdrawing group (-R and -I effects). It withdraws electron density from the adjacent methylene bridge and the aminophenyl ring. This has two major consequences:

It increases the acidity of the α-protons on the methylene bridge, facilitating enolate formation.

It decreases the electron density on the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack.

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative way to correlate the electronic effects of substituents with reaction rates. pharmacy180.comwikipedia.org The amino group has a negative Hammett substituent constant (σₚ for -NH₂ is -0.66), indicating its strong electron-donating character. libretexts.org For a reaction where a negative charge develops in the transition state (positive reaction constant, ρ), the amino group would accelerate the reaction relative to an unsubstituted analog. Conversely, for a reaction involving the buildup of positive charge (negative ρ), the amino group would also be rate-enhancing. wikipedia.orgyoutube.com

Computational studies on related aminoketone systems utilize methods like Density Functional Theory (DFT) to analyze the electronic structure. rsc.orgechemcom.com These studies can calculate parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. A smaller HOMO-LUMO gap generally indicates higher reactivity. For this compound, the electron-donating amino group raises the HOMO energy, while the electron-withdrawing carbonyl group lowers the LUMO energy, collectively reducing the gap and influencing the kinetic and thermodynamic parameters of its reactions. echemcom.com

| Functional Group | Electronic Effect | Impact on Reactivity |

|---|---|---|

| Amino (-NH₂) | Electron-Donating (+R > -I) | Activates its phenyl ring for electrophilic substitution. Increases nucleophilicity. |

| Carbonyl (-CO-) | Electron-Withdrawing (-R, -I) | Increases acidity of methylene protons. Increases electrophilicity of carbonyl carbon. |

| Methylene (-CH₂-) | (Alpha to carbonyl) | Site of acidic protons, leading to enolate formation and nucleophilic character. |

Advanced Materials Science and Organic Synthesis Applications Beyond Direct Utility

Polymer Science and Engineering

The presence of a primary amine group allows 2-(4-Aminophenyl)-1-phenylethanone to participate in polymerization reactions, contributing to the formation of high-performance polymers with tailored properties.

Role as a Monomer in Polymer Synthesis

This compound can function as a monomer, specifically as a substitute for aromatic diamines, in polycondensation reactions. Its single primary amine group enables it to be incorporated into polymer chains, while the ketone group can either remain as a pendant functional group influencing polymer properties or participate in subsequent crosslinking reactions.

The most common route for synthesizing high-performance polymers like polyimides involves the reaction of a diamine with a dianhydride. ebrary.netvt.edu This process typically occurs in two steps: first, the formation of a soluble poly(amic acid) (PAA) precursor in a polar aprotic solvent, followed by a cyclization step (imidization) using thermal or chemical methods to form the final polyimide. ebrary.netvt.edu Aromatic polyimides are renowned for their exceptional thermal stability, mechanical toughness, and chemical resistance. ebrary.netcore.ac.uk

By incorporating this compound, novel polyimides can be synthesized. While this specific monomer is not widely documented, the principles of polyimide chemistry allow for the prediction of its behavior based on studies of similar amine-containing molecules. For instance, high molecular weight, soluble polyimides have been successfully synthesized from asymmetric and nonplanar diamine monomers like 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane (DAPI). researchgate.net The resulting polymers exhibit high glass transition temperatures (Tg) and thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.net The introduction of the bulky phenylethanone group from the title compound would be expected to enhance solubility and modify the mechanical and thermal properties of the resulting polymer.

Table 1: Representative Aromatic Polyimides and Their Properties

This table illustrates properties of polyimides derived from various aromatic diamines, showing the expected performance class for polymers incorporating this compound.

| Diamine Monomer | Dianhydride Monomer | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5%) | Reference |

|---|---|---|---|---|

| 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane (DAPI) | 3,3′,4,4′-benzophenone tetracarboxylic dianhydride (BTDA) | 333 °C | 525 °C (in air) | researchgate.net |

| 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane (DAPI) | 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | 369 °C | >500 °C (in air) | researchgate.net |

| 4,4'-oxydianiline (ODA) | Pyromellitic dianhydride (PMDA) | >400 °C | ~550 °C | vt.edu |

| 1,1′-bis(4-aminophenyl)-1-(3-trifluoromethylphenyl)-2,2,2-trifluoroethane (6FDAM) | Pyromellitic dianhydride (PMDA) | Not Reported | Good thermal stability | researchgate.net |

Application as a Crosslinking Agent in Polymer Networks with Enhanced Properties

Crosslinking is a process that forms a three-dimensional polymer network, significantly enhancing the mechanical, thermal, and chemical properties of the material. nih.gov this compound, with its two distinct reactive sites (amine and ketone), is a candidate for acting as a crosslinking agent.

More directly, related di(aminophenyl) compounds, where two aminophenyl rings are connected by an aliphatic group, are used as crosslinkers for high-performance polymers like polyaryletherketones (PAEK). google.com In this context, the two primary amine groups of a diamine molecule react with the polymer chains, creating covalent bonds that link them together. This process increases temperature stability and mechanical strength. google.com Although this compound is a monoamine, it can be chemically modified to a diamine, or the ketone group could be used in a separate reaction to achieve crosslinking, for example, by reacting with a dihydrazide. The structure of the crosslinking agent plays a crucial role in the final properties of the polymer network. jcsp.org.pk

Development of Specialized Coatings and Adhesives

Polymers derived from this compound, particularly polyimides, are prime candidates for use in specialized coatings and adhesives. High-performance polymers like polyimides are sought after for applications requiring robust performance under extreme conditions. core.ac.uk They are used as insulating coatings for electronics, protective layers in aerospace applications, and as high-temperature adhesives. ebrary.netvt.edu The incorporation of the phenylethanone moiety could potentially improve adhesion to certain substrates and enhance solubility for easier processing and application, without significantly compromising the excellent thermal stability inherent to the polyimide backbone.

Intermediate in the Synthesis of Advanced Dyes and Pigments

The primary aromatic amine group in this compound makes it a valuable intermediate for the synthesis of advanced dyes and pigments, particularly azo dyes. Azo dyes, which contain the characteristic nitrogen-nitrogen double bond (-N=N-), constitute the largest and most versatile class of synthetic organic dyes. jbiochemtech.comunb.ca

The synthesis typically involves a two-step process:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a reactive diazonium salt. jbiochemtech.comcuhk.edu.hk

Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aromatic amine. cuhk.edu.hkjbiochemtech.com

This procedure is well-established for structurally similar compounds like 4-aminoacetophenone. jbiochemtech.comjbiochemtech.com By applying this reaction sequence to this compound, a wide variety of dyes with different colors and properties can be produced. The final color and characteristics of the dye are determined by the specific coupling component used. jbiochemtech.comcuhk.edu.hk The introduction of the bulky 1-phenylethanone group can enhance properties such as lightfastness and solubility in organic media, making the resulting dyes suitable for high-performance applications in textiles, plastics, and pigments. bdmaee.net

Table 2: Potential Azo Dyes from this compound

This table outlines the expected products and colors from the reaction of diazotized this compound with various coupling components.

| Coupling Component | Resulting Dye Structure Type | Expected Color Range |

|---|---|---|

| Phenol | Hydroxyazo Dye | Yellow to Orange |

| Naphthalen-2-ol (β-Naphthol) | Naphthylazo Dye | Orange to Red |

| N,N-Dimethylaniline | Aminoazo Dye | Yellow to Orange |

| Salicylic Acid | Hydroxy Carboxy Azo Dye | Yellow |

Integration into Covalent Organic Frameworks (COFs) for Specific Material Functionalities

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable properties. nih.govresearchgate.net Their high surface area, permanent porosity, and exceptional stability make them promising materials for gas storage, separation, and catalysis. The synthesis of COFs relies on the self-assembly of organic building blocks (linkers) through strong, reversible covalent bonds. nih.govcd-bioparticles.net

Amine-functionalized molecules are critical linkers in the construction of COFs. The most common synthetic strategy is the formation of imine bonds through the condensation reaction between amine linkers and aldehyde linkers. cd-bioparticles.netcd-bioparticles.net These imine-linked COFs exhibit significantly higher stability, particularly towards moisture, compared to other types like boronate ester COFs. cd-bioparticles.net

This compound, with its primary amine group, can serve as a linker in COF synthesis. By reacting with multi-aldehyde linkers (e.g., 1,3,5-triformylbenzene), it can be integrated into a 2D or 3D crystalline network. acs.org The geometry of the resulting framework is predefined by the symmetry and connectivity of the linkers used. cd-bioparticles.netcd-bioparticles.net The presence of the phenylethanone group within the COF pore walls could introduce specific functionalities, such as sites for post-synthetic modification or selective guest interactions.

Broader Utility as a Scaffold for Complex Organic Synthesis

The 1-(4-aminophenyl)ethanone structural motif is a highly versatile scaffold in organic synthesis, serving as a key intermediate for the preparation of a wide array of heterocyclic compounds. researchgate.net Heterocycles are fundamental components in medicinal chemistry, agrochemicals, and materials science.

Starting from this compound, the amino group and the adjacent ketone group can be utilized in various cyclization and condensation reactions. Reviews on the chemistry of 1-(4-substituted-aminophenyl) ethanones demonstrate their utility in synthesizing diverse heterocyclic systems, including:

Thiophenes, Oxazoles, and Triazoles researchgate.net

Pyrimidines and Pyridines researchgate.net

Quinolines and Coumarins researchgate.net

Fused ring systems like Imidazopyrimidines and Triazolopyridines researchgate.net

These syntheses often involve multi-component reactions or condensation with other bifunctional reagents. For example, chalcones can be prepared via Claisen-Schmidt condensation of the acetophenone (B1666503) moiety, which can then be cyclized to form pyrazolines or pyrimidines. researchgate.net The broad reactivity of this scaffold makes this compound a valuable starting material for generating libraries of complex molecules for biological screening and materials development. amazonaws.comwhiterose.ac.uk

Synthesis of Heterocyclic Compounds

This compound, also known as 4-aminodeoxybenzoin, serves as a valuable precursor in the synthesis of various heterocyclic compounds. Its unique structure, featuring a reactive ketone and an amino group on separate phenyl rings connected by a methylene (B1212753) bridge, allows for diverse cyclization strategies to build complex molecular architectures. Two notable examples include the synthesis of quinoxalines and isoflavones.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds built from a fusion of benzene (B151609) and pyrazine (B50134) rings. mtieat.org A common and effective method for their synthesis involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govchim.it While this compound is not a 1,2-dicarbonyl compound itself, it can be readily converted into one.

The synthesis proceeds in a two-step sequence. First, the methylene group separating the two aromatic rings in 4-aminodeoxybenzoin is oxidized to produce the corresponding 1,2-diketone, known as a benzil. This oxidation can be efficiently catalyzed by reagents such as 1,4-diazabicyclo[2.2.2]octane (DABCO) using air as the oxidant. organic-chemistry.org The resulting 1-(4-aminophenyl)-2-phenyl-1,2-ethanedione can then be reacted with a substituted ortho-phenylenediamine. The condensation reaction typically proceeds under mild conditions, sometimes at room temperature in solvents like water or toluene, and can be promoted by various catalysts including cerium (IV) ammonium (B1175870) nitrate (B79036) or nanozeolite clinoptilolite. nih.govchim.it This reaction forms the pyrazine ring, yielding a 2,3-diarylquinoxaline derivative.

Table 1: General Reaction Scheme for Quinoxaline (B1680401) Synthesis

| Step | Reactants | Reagents/Conditions | Product |

| 1. Oxidation | This compound | DABCO, Air | 1-(4-Aminophenyl)-2-phenyl-1,2-ethanedione |

| 2. Condensation | 1-(4-Aminophenyl)-2-phenyl-1,2-ethanedione, ortho-Phenylenediamine | Acid or other catalyst, Room Temp or Heat | 2-(4-Aminophenyl)-3-phenylquinoxaline |

Synthesis of Isoflavones

Isoflavones are a class of flavonoids characterized by a 3-phenylchromen-4-one backbone. They are significant natural products, and their synthesis is a key area of research. nih.gov The "deoxybenzoin route" is a classical and versatile method for constructing the isoflavone (B191592) core, where a deoxybenzoin (B349326) derivative is a crucial intermediate. nih.gov

In this pathway, this compound can react with a formylating agent, which introduces the final carbon atom needed to form the heterocyclic C-ring. A common method is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). This step results in the formation of an intermediate that subsequently undergoes intramolecular cyclization upon treatment with an acid to yield the 4-amino-substituted isoflavone. This synthesis leverages the reactivity of the ketone and the activated phenyl ring to build the fused pyran-4-one system. nih.gov

Formation of Conjugated Systems

The utility of this compound extends to the formation of complex conjugated systems, primarily through the synthesis of the aromatic heterocycles discussed previously. Conjugation refers to a system of connected p-orbitals with delocalized electrons, which generally increases molecular stability and influences the electronic and optical properties of a molecule.

The starting material, this compound, possesses a conjugated system consisting of two separate phenyl rings. The synthesis of heterocyclic structures like quinoxalines and isoflavones from this precursor results in the creation of significantly larger, planar, and more extended π-conjugated systems.

In the case of quinoxaline synthesis, the two phenyl rings of the deoxybenzoin precursor become directly attached to a newly formed, aromatic pyrazine ring. This creates a single, large conjugated system where the π-electrons are delocalized over the three fused rings. Similarly, the formation of the isoflavone core fuses the phenyl ring of the deoxybenzoin with a pyran-4-one ring, which is in turn attached to the second phenyl group at the C3 position. This creates an extensive system of overlapping p-orbitals across the entire molecular framework. nih.gov

The extension of conjugation through these synthetic routes is a critical aspect of advanced materials science. The resulting larger conjugated systems often exhibit unique photophysical properties, such as fluorescence, and are investigated for applications in dyes, organic electronics, and as biological probes. rsc.org

Table 2: Comparison of Conjugated Systems

| Compound | Basic Structural Features | Nature of the Conjugated System |

| This compound | Two phenyl rings separated by a CH₂-C=O group. | Two isolated π-systems of the phenyl rings. |

| 2-(4-Aminophenyl)-3-phenylquinoxaline | Fused benzene, pyrazine, and two attached phenyl rings. | A large, extended π-system with electron delocalization across the entire fused and attached ring structure. |

| 4'-Amino-isoflavone | Fused benzopyran-4-one core with a phenyl substituent. | An extended π-system with electron delocalization across the fused ring system and the attached phenyl group. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Aminophenyl)-1-phenylethanone, and how are the products characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution of α-bromoacetophenone with 4-aminophenol in a basic medium (e.g., K₂CO₃ in butanone under reflux) . Key characterization techniques include:

- 1H/13C NMR : To confirm the keto-ether linkage and aromatic substitution pattern. For example, the ketone carbonyl typically appears near δ 200 ppm in 13C NMR, while the aminophenyl group shows distinct aromatic proton signals .

- IR Spectroscopy : To identify the carbonyl stretch (~1680–1720 cm⁻¹) and N–H stretches (~3300–3500 cm⁻¹) .

- Mass Spectrometry (MS) : For molecular ion verification and fragmentation pattern analysis .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Critical Techniques :

- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles, particularly useful for confirming steric effects of the aminophenyl group .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects byproducts (e.g., unreacted 4-aminophenol) .

- Elemental Analysis : Validates C, H, N composition, especially critical for amino-containing derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectral data for this compound?

- Case Study : If experimental 13C NMR shows a carbonyl signal shifted upfield compared to DFT calculations, consider:

- Solvent Effects : Polar solvents may stabilize the keto form, altering chemical shifts .

- Tautomerism : The enol form (if present) could reduce carbonyl signal intensity. Use D₂O exchange experiments to confirm .

Q. What strategies optimize the enantioselective synthesis of derivatives of this compound?

- Catalytic Approaches : Use chiral spiroborate esters (e.g., 10 mol%) to reduce benzyloxime α-ethers, achieving >90% enantiomeric excess (ee) .

- Workflow :

Synthesize the ketone precursor via the standard route .

Convert to oxime using hydroxylamine hydrochloride.

Enantioselective reduction under inert atmosphere with a chiral catalyst .

Q. How should researchers design pharmacological studies for derivatives of this compound, focusing on neuropathic pain or antifungal activity?

- In Vivo Models :

- Neuropathic Pain : Use the formalin test (Phase II response) or chronic constriction injury (CCI) model. For example, arylpiperazine derivatives showed >70% inhibition in writhing tests .

- Antifungal Activity : Follow CLSI M27-A3 guidelines for MIC/MFC determination against Candida spp. Address paradoxical growth effects (PG) by testing multiple concentrations .

- Data Interpretation : Correlate structural features (e.g., electron-withdrawing substituents) with activity trends using QSAR models .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

- Tools :

- DFT Calculations : Optimize transition states for reactions like thiolysis of α,β-epoxyketones. Use B3LYP/6-31G(d) to model charge distribution at the carbonyl carbon .

- Molecular Dynamics (MD) : Simulate solvent interactions in aqueous NaOH-catalyzed reactions to predict regioselectivity .

Q. How can researchers address low yields in the synthesis of β-ketoether derivatives of this compound?

- Troubleshooting :

- Base Selection : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity of 4-aminophenol .

- Solvent Optimization : Use DMF instead of butanone to improve solubility of intermediates .

- Workup : Employ column chromatography (silica gel, hexane/EtOAc gradient) to separate β-ketoether from dimeric byproducts .

Tables for Key Data

Table 1 : Spectral Benchmarks for this compound

Table 2 : Biological Activity Parameters for Derivatives

| Derivative | Model | Key Result | Reference |

|---|---|---|---|

| Arylpiperazine-18 | Mice Hot Plate | Latency increase: 116% | |

| Compound 4 | Candida spp. | MIC range: 0.00195–0.0078 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.